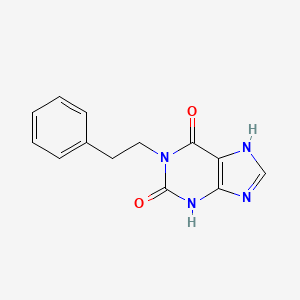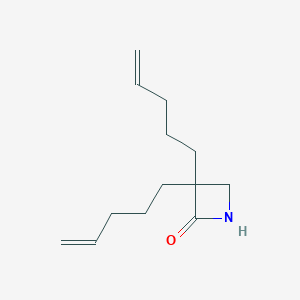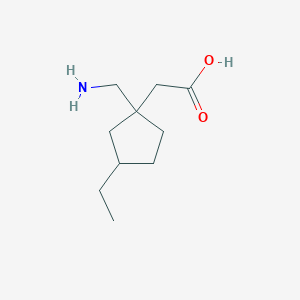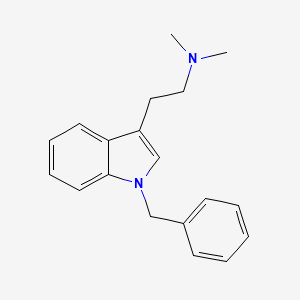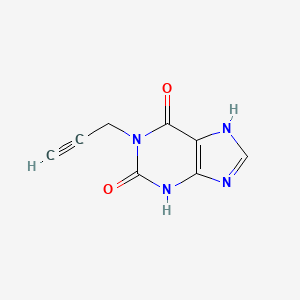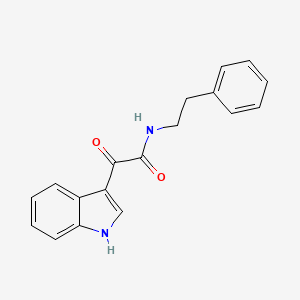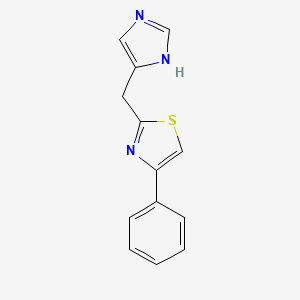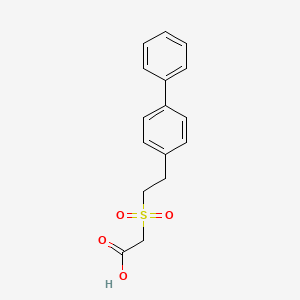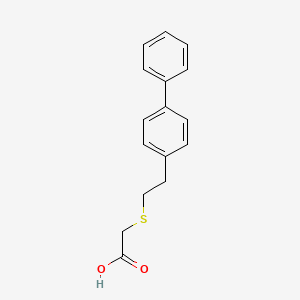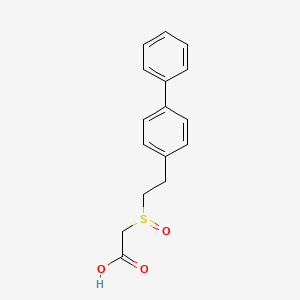
2-(2-(Biphenyl-4-yl)ethylsulfinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a biphenyl group, which is a common motif in organic chemistry, linked to an ethylsulfinyl group and an acetic acid moiety. The presence of these functional groups allows the compound to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the reaction of biphenyl with trifluoroacetic anhydride, followed by treatment with dimethylphosphonoacetic acid and phosphoric acid . These methods highlight the versatility and adaptability of synthetic strategies for producing this compound.
Análisis De Reacciones Químicas
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in oxidation reactions to form sulfoxides or sulfones, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride. Substitution reactions, such as halogenation, can introduce halogen atoms into the biphenyl ring, further modifying the compound’s properties .
Aplicaciones Científicas De Investigación
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, the compound has been studied for its potential as an inhibitor of matrix metalloproteinase-12 (MMP-12), an enzyme involved in tissue remodeling and inflammation . This makes it a candidate for developing treatments for conditions such as asthma, lung cancer, and renal cell carcinoma . Additionally, the compound’s unique structure allows it to interact with various molecular targets, making it valuable for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid involves its interaction with specific molecular targets, such as MMP-12. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of extracellular matrix components. This inhibition can reduce tissue damage and inflammation, making the compound a potential therapeutic agent for diseases involving excessive tissue remodeling . The molecular pathways involved in this process include the regulation of proteolytic activity and modulation of inflammatory responses.
Comparación Con Compuestos Similares
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid can be compared to other similar compounds, such as 2-(biphenyl-4-yl)acetic acid (felbinac) and 2-(2-(biphenyl-4-yl)ethylsulfonyl)acetic acid . While these compounds share the biphenyl core structure, their functional groups differ, leading to variations in their chemical reactivity and biological activity. For example, felbinac is a non-steroidal anti-inflammatory drug (NSAID) used to reduce pain and inflammation . In contrast, this compound’s unique sulfinyl group allows it to interact with different molecular targets, highlighting its potential for diverse applications in scientific research and medicine.
Propiedades
Fórmula molecular |
C16H16O3S |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2-[2-(4-phenylphenyl)ethylsulfinyl]acetic acid |
InChI |
InChI=1S/C16H16O3S/c17-16(18)12-20(19)11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18) |
Clave InChI |
JPUWBNMOSGBVRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCS(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



